molecular formula C16H27BN2O3 B1408826 3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid CAS No. 1704064-34-5

3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid

Cat. No.: B1408826
CAS No.: 1704064-34-5
M. Wt: 306.2 g/mol
InChI Key: HSJZYTUEXXYNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid is a chemical compound with the molecular formula C15H25BN2O3 and a molecular weight of 292.18 g/mol . This compound is notable for its unique structure, which includes a boronic acid group, a piperazine ring, and a propoxy linkage. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid typically involves multiple steps. One common method includes the reaction of 4-methylphenylboronic acid with 3-(4-ethylpiperazin-1-yl)propyl bromide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The piperazine ring can undergo reduction reactions to form different substituted piperazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various boronic esters, substituted piperazines, and other derivatives.

Scientific Research Applications

3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid include other piperazine derivatives and boronic acids. For example:

The uniqueness of this compound lies in its combination of a boronic acid group and a piperazine ring, which provides a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

[3-[3-(4-ethylpiperazin-1-yl)propoxy]-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O3/c1-3-18-8-10-19(11-9-18)7-4-12-22-16-13-15(17(20)21)6-5-14(16)2/h5-6,13,20-21H,3-4,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJZYTUEXXYNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid
Reactant of Route 4
3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid
Reactant of Route 6
3-(3-(4-Ethylpiperazin-1-yl)propoxy)-4-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.